N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide
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Overview
Description
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is a complex organic compound with the molecular formula C23H33N3O4S and a molecular weight of 447.59 g/mol. This compound is known for its unique structure, which includes a dodecanamide backbone and a quinoline ring substituted with acetamido and sulfonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then acylated to introduce the acetamido group. The sulfonylation step follows, where a sulfonyl chloride reacts with the quinoline derivative to form the sulfonyl group. Finally, the dodecanamide moiety is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
Scientific Research Applications
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide
- N-Dodecanoyl-5-acetamido-8-quinolinesulfonamide
- Dodecanamide, N-[[5-(acetylamino)-8-quinolinyl]sulfonyl]-
Uniqueness
Dodecanamide, N-(5-acetamido-8-quinolylsulfonyl)- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse interactions with biological molecules, making it a valuable compound for research in various fields.
Properties
CAS No. |
102107-36-8 |
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Molecular Formula |
C23H33N3O4S |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
InChI |
InChI=1S/C23H33N3O4S/c1-3-4-5-6-7-8-9-10-11-14-22(28)26-31(29,30)21-16-15-20(25-18(2)27)19-13-12-17-24-23(19)21/h12-13,15-17H,3-11,14H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
UNTGZLCUHXWRKP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
Canonical SMILES |
CCCCCCCCCCCC(=O)NS(=O)(=O)C1=C2C(=C(C=C1)NC(=O)C)C=CC=N2 |
Key on ui other cas no. |
102107-36-8 |
Synonyms |
N-(5-acetamidoquinolin-8-yl)sulfonyldodecanamide |
Origin of Product |
United States |
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